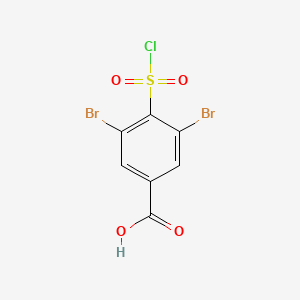

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid

Descripción

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid (CAS RN: 10130-89-9) is a halogenated and sulfonated benzoic acid derivative. Its structure features a benzoic acid core substituted with bromine atoms at the 3- and 5-positions, a chlorosulfonyl (-SO₂Cl) group at the 4-position, and a carboxylic acid (-COOH) group at the 1-position. This compound is primarily utilized as a reagent in organic synthesis, particularly for introducing sulfonyl or halogenated aromatic motifs into target molecules . Its high melting point (230°C) suggests robust thermal stability, making it suitable for reactions under elevated temperatures .

Propiedades

IUPAC Name |

3,5-dibromo-4-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOWETFFUGRMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination Step

Starting Materials:

Commonly, 4-substituted benzoic acid derivatives such as 4-hydroxybenzoic acid or 4-cyanophenol derivatives are used as precursors for bromination.

- Bromination is performed using bromine chloride (BrCl) or molecular bromine (Br2) in the presence of halogenated solvents such as 1,1,2-trichloroethane or other halogenated alkanes (C4-C7 range).

- The use of bromine chloride is preferred for better regioselectivity and yield.

- The bromination targets the 3 and 5 positions relative to the hydroxyl or carboxyl group.

- The reaction can be carried out in a single solvent system , which simplifies the process and avoids isolation of intermediates.

- Bromination is often followed directly by esterification or further functionalization in the same reaction medium.

- A patented method describes bromination of 4-cyanophenol with bromine chloride in 1,1,2-trichloroethane, yielding 3,5-dibromo-4-hydroxybenzonitrile intermediates in high yield without isolation, facilitating streamlined synthesis.

Chlorosulfonylation Step

Objective:

Introduce the chlorosulfonyl (-SO2Cl) group at the 4-position of the dibromobenzoic acid derivative.

- Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are commonly used chlorosulfonating agents.

- The reaction is typically performed under controlled temperatures (0–25 °C) to avoid decomposition or side reactions.

- Solvents such as acetic acid or chlorinated solvents may be used to facilitate the reaction.

- Electrophilic substitution where the sulfonyl chloride group is introduced onto the aromatic ring, preferentially at the 4-position due to directing effects of substituents.

- Analogous sulfonyl chlorides (e.g., 2-chlorosulfonyl-3-methyl benzoate) have been prepared by diazotization followed by sulfonyl chlorination using sulfur dioxide gas in acetic acid, catalyzed by cupric chloride at low temperatures (10–25 °C).

- This method involves generating a diazonium intermediate, then introducing the sulfonyl chloride group via sulfur dioxide and chlorine chemistry, yielding sulfonyl chlorides in good yields (~70–78%).

Representative Preparation Method (Literature-Inspired)

Detailed Research Findings and Analysis

Diazotization and Sulfonyl Chlorination:

A method for preparing chlorosulfonyl benzoates involves diazotization of amino-substituted benzoates with sodium nitrite and hydrochloric acid in acetic acid at 10–25 °C, followed by sulfonyl chlorination with sulfur dioxide gas catalyzed by cupric chloride. This approach yields chlorosulfonyl benzoates with ~78% yield, demonstrating an efficient route to sulfonyl chlorides on aromatic rings.Single Solvent Bromination and Esterification:

The use of bromine chloride in a halogenated alkane solvent allows bromination and subsequent esterification without isolating intermediates, simplifying the process and improving overall yield. This is advantageous for scale-up and industrial applications.Industrial Suitability:

The methods emphasize cost-effective raw materials, moderate reaction temperatures, and relatively straightforward work-up procedures (e.g., extraction, washing, drying) suitable for industrial production.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Bromination Reagent | Bromine chloride (BrCl) | Preferred for selectivity |

| Bromination Solvent | 1,1,2-Trichloroethane or similar halogenated alkane | Enables one-pot reactions |

| Chlorosulfonylation Agent | Chlorosulfonic acid or sulfuryl chloride | Introduces -SO2Cl group |

| Temperature (Bromination) | Ambient to slightly elevated (20–40 °C) | Controlled for selectivity |

| Temperature (Chlorosulfonylation) | 0–25 °C | Prevents side reactions |

| Catalyst | Cupric chloride (for sulfonylation) | Enhances reaction rate |

| Yield | 70–78% (for sulfonyl chloride step) | High yield for industrial relevance |

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Reduction: Formation of sulfide or thiol derivatives.

Oxidation: Formation of carboxylate derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

Enzyme Inhibition Studies

The compound is utilized in biological research for studying enzyme inhibition and protein modification. Its reactive sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to modifications that can inhibit their activity. This property is particularly useful in drug design and development.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans . The mechanism involves the alteration of the target proteins or pathways essential for microbial survival.

Medicinal Applications

Pharmaceutical Intermediates

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of new therapeutic agents .

Lipid Metabolism Regulation

Research has indicated potential applications in regulating lipid metabolism. Compounds derived from sulfamylbenzoic acids, including those related to this compound, have shown promise in lowering blood lipid levels in clinical studies . This suggests a potential role in treating conditions such as hyperlipidemia.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals, including polymers and dyes. Its reactivity allows it to serve as a building block for synthesizing complex chemical products .

Material Science

Due to its unique chemical structure, this compound is also explored for applications in material science, particularly in developing new materials with enhanced properties. Its ability to form covalent bonds makes it suitable for creating cross-linked polymers.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid involves its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms can participate in halogen bonding and other interactions that influence the compound’s reactivity and binding properties .

Comparación Con Compuestos Similares

4-(Chlorosulfonyl)benzoic Acid

3,5-Dibromo-4-hydroxybenzoic Acid (CAS 14348-38-0)

- Structure : Replaces the chlorosulfonyl group with a hydroxyl (-OH) group.

- Properties : Similarity score of 0.94 to the target compound, reflecting structural overlap but divergent functional groups .

- Reactivity : The hydroxyl group increases hydrogen-bonding capacity and acidity (pKa ~2.5–3.0), contrasting with the sulfonyl chloride’s electrophilic character.

3-(Fluorosulfonyl)benzoic Acid (7a) and 4-(Fluorosulfonyl)benzoic Acid (7b)

3,5-Dimethoxy-4-hydroxybenzoic Acid (CAS 33162-87-5)

- Structure : Methoxy (-OCH₃) groups at 3- and 5-positions, hydroxyl at 4-position.

- Properties : Increased solubility in polar solvents due to methoxy groups, unlike the hydrophobic bromine and sulfonyl chloride substituents in the target compound .

Data Table: Key Properties of 3,5-Dibromo-4-(chlorosulfonyl)benzoic Acid and Analogs

Actividad Biológica

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid (CAS No. 1375474-74-0) is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with two bromine atoms and a chlorosulfonyl group. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an enzyme inhibitor and its applications in drug development.

The mechanism of action primarily involves the interaction of the chlorosulfonyl group with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The sulfonyl group can covalently modify active sites, inhibiting enzymatic activity.

- Protein Modification : The compound can alter protein conformation, affecting cellular signaling pathways.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits various enzymes. For instance:

- Protease Inhibition : It has shown potential in inhibiting proteases involved in protein degradation pathways, which can be crucial for cancer therapy .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Remarks |

|---|---|---|

| Enterococcus faecium | 15 | Moderate activity |

| Staphylococcus aureus | 8 | Moderate activity |

| Bacillus subtilis | 9 | Moderate activity |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity Assessments

In cytotoxicity assays conducted on various cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma), this compound exhibited low cytotoxicity at effective concentrations . This suggests its potential as a therapeutic agent with minimal side effects.

Case Studies

- Study on Enzyme Modulation : A study focused on the compound's ability to modulate proteasomal activity found that it significantly enhanced the degradation of misfolded proteins in vitro. This could have implications for diseases characterized by protein aggregation .

- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against biofilms formed by pathogenic bacteria, demonstrating that it could disrupt biofilm formation, which is critical for treating chronic infections .

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dibromo-4-(chlorosulfonyl)benzoic acid with high purity?

A two-step methodology is commonly employed:

- Step 1 : Bromination of 4-hydroxybenzoic acid using bromine in acetic acid under controlled temperature (40–60°C) to yield 3,5-dibromo-4-hydroxybenzoic acid.

- Step 2 : Chlorosulfonation by reacting the intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching in ice water and recrystallization from ethanol/water mixtures.

Key considerations : Excess bromine must be neutralized with sodium bisulfite to avoid side reactions. Purity (>98%) is confirmed via HPLC using a reverse-phase C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR in deuterated DMSO confirm substitution patterns (e.g., aromatic proton splitting and sulfonyl chloride resonance at ~170 ppm for ¹³C).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M-H]⁻ at m/z 367.78 (calc. 367.80).

- Elemental Analysis : C, H, Br, S, and Cl percentages must align with theoretical values (e.g., C: 22.8%, Br: 43.4%, S: 8.7%) .

Q. How does the chlorosulfonyl group influence the compound’s stability under varying pH conditions?

The sulfonyl chloride moiety is hydrolytically labile in aqueous media. Stability studies in buffered solutions (pH 2–12) show:

- pH < 4 : Stable for >24 hours.

- pH 7–9 : Rapid hydrolysis to the sulfonic acid derivative within 2 hours.

Recommendation : Store at –20°C in anhydrous solvents (e.g., dry DMF or THF) and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with nucleophiles (e.g., amines)?

- Catalyst Screening : Triethylamine (Et₃N) or DMAP in dichloromethane (DCM) at 0°C improves electrophilicity of the sulfonyl chloride.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote hydrolysis; anhydrous conditions are critical.

- Yield Optimization : Stoichiometric control (1:1.2 molar ratio of acid to amine) and stepwise addition reduce side products. Typical yields range from 65–80% .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Isotopic Effects : Bromine atoms (⁷⁹Br/⁸¹Br) cause splitting in ¹H NMR (e.g., aromatic protons as doublets of doublets).

- Impurity Analysis : LC-MS with tandem mass fragmentation identifies hydrolyzed sulfonic acid byproducts.

- X-ray Crystallography : Resolves ambiguities in substitution patterns and confirms regioselectivity of bromination .

Q. How does steric hindrance from bromine substituents impact reactivity in cross-coupling reactions?

Q. What computational methods predict the electronic effects of the chlorosulfonyl group on aromatic reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.